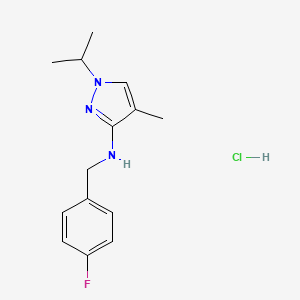![molecular formula C7H8N4S B12223601 [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B12223601.png)
[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine: is a heterocyclic compound that contains a thiophene ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine typically begins with thiophene-2-carboxylic acid and hydrazine hydrate.
Formation of Triazole Ring: The thiophene-2-carboxylic acid is first converted to its corresponding hydrazide by reacting with hydrazine hydrate. This hydrazide is then cyclized with formic acid to form the 1,2,4-triazole ring.
Introduction of Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine:
Drug Development: The triazole ring is a common pharmacophore in medicinal chemistry, and this compound can be used as a scaffold for the development of new drugs targeting various diseases.
Industry:
Materials Science: This compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine depends on its application. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms. In catalysis, it acts as a ligand that stabilizes the transition state of the reaction, thereby lowering the activation energy.
Comparison with Similar Compounds
- [5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
- [5-(fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine
Comparison:
- [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to the pyridine or fluorophenyl analogs.
- The thiophene ring can participate in π-π stacking interactions, which can be advantageous in materials science applications.
- The electronic properties of the thiophene ring can also influence the reactivity and stability of the compound in various chemical reactions.
Properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C7H8N4S/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2,(H,9,10,11) |
InChI Key |
QAFNFKTZJDFIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12223520.png)
![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12223522.png)
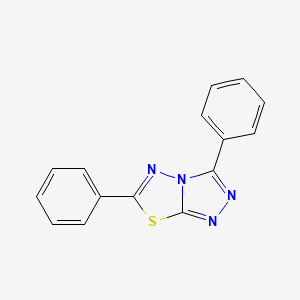
![5-(5-Fluoropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B12223541.png)
![7-(3-chloro-4-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12223552.png)

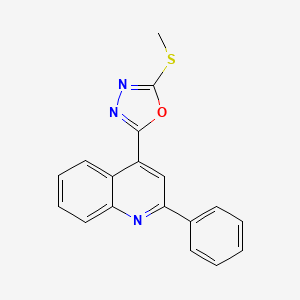
![6-Benzyl-2,5-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12223559.png)
![2-({1-[(Oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12223560.png)
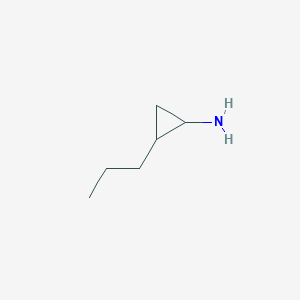
amino}piperidin-1-yl)-2-methoxyethan-1-one](/img/structure/B12223568.png)
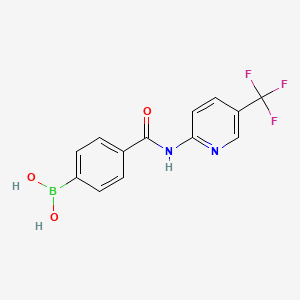
![5-Fluoro-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12223581.png)
